molecular formula C9H15ClN4O4S B12513059 3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride

3-methyl-5-(piperazin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B12513059
M. Wt: 310.76 g/mol
InChI Key: COKZJDPTPSUOBM-UHFFFAOYSA-N
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Description

3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a piperazine sulfonyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Piperazine Sulfonyl Group: The piperazine sulfonyl group is introduced via a sulfonylation reaction, where piperazine reacts with a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperazine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid moiety may also play a role in binding to active sites of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride
  • 3-methyl-5-(piperazine-1-sulfonyl)benzene-1,2-dicarboxylic acid hydrochloride

Uniqueness

3-methyl-5-(piperazine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its solubility and usability in various research applications.

This compound’s versatility and unique structure make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C9H15ClN4O4S

Molecular Weight

310.76 g/mol

IUPAC Name

5-methyl-3-piperazin-1-ylsulfonyl-1H-pyrazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H14N4O4S.ClH/c1-6-7(9(14)15)8(12-11-6)18(16,17)13-4-2-10-3-5-13;/h10H,2-5H2,1H3,(H,11,12)(H,14,15);1H

InChI Key

COKZJDPTPSUOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N2CCNCC2)C(=O)O.Cl

Origin of Product

United States

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